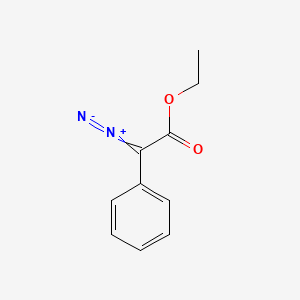

Ethyl 2-diazo-2-phenylacetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-diazo-2-phenylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-2-14-10(13)9(12-11)8-6-4-3-5-7-8/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYCIOVIEGYZBJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=[N+]=[N-])C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10694878 | |

| Record name | 2-Diazonio-1-ethoxy-2-phenylethen-1-olate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10694878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22065-57-2 | |

| Record name | 2-Diazonio-1-ethoxy-2-phenylethen-1-olate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10694878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 2-Diazo-2-Phenylacetate: Properties, Synthesis, and Applications

Abstract

Ethyl 2-diazo-2-phenylacetate is a pivotal reagent in modern organic synthesis, primarily serving as a precursor to phenyl-substituted carbenes. Its unique reactivity enables a wide array of chemical transformations, including cyclopropanations, insertion reactions, and ylide formations, making it an invaluable tool for constructing complex molecular architectures. This guide provides a comprehensive overview of its core properties, detailed synthetic protocols, mechanistic insights into its reactivity, and its applications, particularly within the realm of pharmaceutical development.

Introduction: The Significance of this compound

This compound, a diazo compound featuring a phenyl group, is instrumental in synthetic organic chemistry. The presence of the phenyl group significantly influences the stability and reactivity of the corresponding carbene intermediate, offering distinct advantages and selectivities compared to simpler analogs like ethyl diazoacetate (EDA). This reagent is particularly favored in transition metal-catalyzed reactions, most notably with rhodium(II) and copper(I) complexes, which facilitate the controlled generation of a metal carbene intermediate. This intermediate is the active species in a multitude of synthetic transformations.[1]

The ability to precisely introduce a phenyl-substituted ester moiety into a molecule is of paramount importance in drug discovery. The phenyl group can engage in crucial π-stacking interactions with biological targets, while the ester provides a handle for further functionalization or can act as a bioisostere. Consequently, this compound has emerged as a key building block in the synthesis of pharmacologically active compounds.

Physicochemical and Spectroscopic Properties

This compound is typically a liquid at room temperature and should be handled with care due to its potential instability. A summary of its key physical and spectroscopic properties is presented below.

| Property | Value | Source(s) |

| Molecular Formula | C10H10N2O2 | |

| Molecular Weight | 190.2 g/mol | |

| Physical Form | Liquid | |

| Storage Temperature | Refrigerator (2-8 °C) | [2] |

| Purity (Typical) | ~90% | |

| InChI Key | DYCIOVIEGYZBJP-UHFFFAOYSA-N |

Spectroscopic data for this compound is crucial for its characterization. While specific spectra are best obtained from the supplier or through direct analysis, typical features include:

-

¹H NMR: Signals corresponding to the ethyl group (a quartet around 4.2 ppm and a triplet around 1.2 ppm) and the phenyl group (multiplets in the aromatic region, ~7.2-7.4 ppm).

-

¹³C NMR: Resonances for the ester carbonyl, the diazo carbon, and the aromatic carbons.

-

IR Spectroscopy: A characteristic strong absorption band for the diazo group (N≡N stretch) typically appears in the range of 2100-2200 cm⁻¹.

Synthesis of this compound

The synthesis of this compound is commonly achieved through a diazo transfer reaction. A widely used method involves the reaction of a suitable precursor with a diazo transfer agent.

Diazo Transfer from a Sulfonyl Azide

A common and effective method for preparing α-diazo esters is the reaction of the corresponding α-amino ester hydrochloride with sodium nitrite. This method is analogous to the preparation of ethyl diazoacetate.[3][4]

Experimental Protocol: Synthesis via Diazotization of Ethyl Phenylglycinate

This protocol is based on established methods for the synthesis of diazo compounds from amino acid esters.

Materials:

-

Ethyl phenylglycinate hydrochloride

-

Sodium nitrite (NaNO₂)

-

Dichloromethane (CH₂Cl₂)

-

Ice-cold water

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, separatory funnel

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve ethyl phenylglycinate hydrochloride in a mixture of dichloromethane and water. Cool the flask to 0-5 °C using an ice-salt bath.

-

Diazotization: Slowly add an aqueous solution of sodium nitrite dropwise to the stirred reaction mixture, ensuring the temperature remains below 5 °C. The reaction is typically monitored for the disappearance of the starting material by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer.

-

Washing: Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution, and brine. This removes any remaining acid and salts.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure at a low temperature to yield the crude this compound.

-

Purification (Optional): If necessary, the product can be purified by column chromatography on silica gel, using a mixture of hexane and ethyl acetate as the eluent. However, care must be taken as diazo compounds can be unstable on silica.

Causality Behind Experimental Choices:

-

Low Temperature: The diazotization reaction is exothermic and the diazo product is thermally unstable. Maintaining a low temperature is critical to prevent decomposition and ensure a high yield.

-

Biphasic System: The use of a biphasic system (dichloromethane/water) allows for the in-situ extraction of the product into the organic phase, minimizing its exposure to the aqueous acidic conditions which can promote decomposition.

-

Aqueous Work-up: The washing steps are essential to remove impurities. The bicarbonate wash neutralizes any residual acid, which is important as diazo compounds can be acid-sensitive.

Reactivity and Mechanistic Considerations

The synthetic utility of this compound stems from its ability to act as a carbene precursor upon extrusion of dinitrogen gas (N₂). This process is most effectively catalyzed by transition metals, particularly rhodium(II) complexes.[5]

Formation of the Rhodium Carbene Intermediate

The catalytic cycle begins with the reaction of the diazo compound with a rhodium(II) catalyst, such as rhodium(II) acetate, to form a rhodium-carbene intermediate.[1] This intermediate is electrophilic in nature.[5]

Caption: Rhodium-catalyzed decomposition of this compound.

Key Synthetic Transformations

The resulting metal carbene can undergo several synthetically useful reactions:

-

Cyclopropanation: In the presence of an alkene, the rhodium carbene readily undergoes a [2+1] cycloaddition to form a cyclopropane. This reaction is highly valuable for the synthesis of strained ring systems.[3]

Caption: General scheme for cyclopropanation.

-

X-H Insertion Reactions: The carbene can insert into various X-H bonds, including O-H, N-H, S-H, and even C-H bonds. C-H insertion is a particularly powerful transformation as it allows for the direct functionalization of otherwise unreactive C-H bonds.[6]

Caption: General scheme for C-H insertion.

-

Ylide Formation: Reaction of the carbene with heteroatoms containing lone pairs (e.g., in sulfides, ethers, or amines) can lead to the formation of ylides. These ylides can then undergo subsequent rearrangements, such as the[3][7]-sigmatropic rearrangement, to generate complex products.

Applications in Drug Development

The unique reactivity of this compound makes it a valuable reagent in the synthesis of pharmaceutical agents. The ability to form C-C and C-X bonds with high efficiency and often with high stereoselectivity is crucial in the construction of complex, chiral molecules that are often the basis of modern therapeutics.

While specific examples of its direct use in the synthesis of marketed drugs can be proprietary, its utility is evident in the synthesis of various heterocyclic scaffolds that are prevalent in medicinal chemistry. For instance, the reaction of the derived carbene with alkynes can lead to the formation of furans, which are present in numerous bioactive compounds.[8] The general applicability of diazo compounds like ethyl diazoacetate in creating complex molecular structures makes them relevant to drug discovery.[9][10]

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate precautions.

-

Toxicity: It may be harmful if swallowed, cause skin irritation, and serious eye irritation.[11]

-

Instability: Diazo compounds are potentially explosive and can decompose violently upon heating, exposure to strong light, or contact with certain metals. It is recommended to use and store it in solution.

-

Handling: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[12] Avoid inhalation of vapors.[12]

-

Storage: Store in a refrigerator, away from heat and light. Keep the container tightly closed.[12]

-

Disposal: Dispose of as hazardous waste in accordance with local regulations.

Conclusion

This compound is a powerful and versatile reagent for the synthesis of complex organic molecules. Its ability to serve as a precursor to a phenyl-substituted carbene under mild, catalytic conditions has made it an indispensable tool for researchers in both academic and industrial settings, particularly in the field of drug development. A thorough understanding of its properties, synthesis, and reactivity is essential for its safe and effective use in the laboratory.

References

-

Pan, F., Wang, K., & Zhang, Y. (2007). Ethyl 2-acetylhydrazono-2-phenylacetate. Acta Crystallographica Section E: Structure Reports Online, 63(11), o4269. [Link]

-

Wikipedia. (n.d.). Ethyl diazoacetate. In Wikipedia. Retrieved January 24, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Ethyl 2-(phenylazo)acetoacetate. In PubChem. Retrieved January 24, 2026, from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information for Experimental procedures and analytical data. [Link]

-

Ye, T., & McKervey, M. A. (1995). A Kinetic Study on the Pairwise Competition Reaction of r-Diazo Esters with Rhodium(II) Catalysts. Tetrahedron, 51(41), 11297-11304. [Link]

-

Maxwell, J. L., Brown, K. C., & Kodadek, T. (1992). Mechanism of the rhodium porphyrin-catalyzed cyclopropanation of alkenes. Organometallics, 11(12), 4369-4374. [Link]

-

Dzhemilev, U. M., Fakhretdinov, R. N., Marvanov, R. M., & Nefedov, O. M. (1983). Reaction of ethyl diazoacetate with allylamines catalyzed by copper and rhodium complexes. Russian Chemical Bulletin, 32(11), 2323-2326. [Link]

-

Aquino, G. A. S., Silva Jr, F. P., & Ferreira, S. B. (2023). Ethyl Diazoacetate. Synfacts, 19(03), 0234. [Link]

-

Davies, H. M. L., Cantrell, W. R., Jr., Romines, K. R., & Baum, J. S. (1992). SYNTHESIS OF FURANS VIA RHODIUM(II) ACETATE-CATALYZED REACTION OF ACETYLENES WITH α-DIAZOCARBONYLS: ETHYL 2-METHYL-5-PHENYL-3-FURANCARBOXYLATE. Organic Syntheses, 70, 93. [Link]

-

LookChem. (n.d.). Cas 5413-05-8,ETHYL 2-PHENYLACETOACETATE. [Link]

-

van Hest, J. C. M., Nabuurs, S. M., Rutjes, F. P. J. T., & van Delft, F. L. (2013). Ethyl diazoacetate synthesis in flow. Beilstein Journal of Organic Chemistry, 9, 1813–1817. [Link]

-

Lou, Y., Remarchuk, T. P., & Corey, E. J. (2005). Catalysis of enantioselective [2+1]-cycloaddition reactions of ethyl diazoacetate and terminal acetylenes using mixed-ligand complexes of the series Rh2(RCO2)n(L*4-n). Stereochemical heuristics for ligand exchange and catalyst synthesis. Journal of the American Chemical Society, 127(41), 14223–14230. [Link]

-

Womack, E. B., & Nelson, A. B. (1944). ETHYL DIAZOACETATE. Organic Syntheses, 24, 56. [Link]

-

Rejman, M. (2022). Unlocking the Reactivity of Diazo Compounds on Red Light with the Use of Photochemical Tools. [Link]

Sources

- 1. Mechanism of the rhodium porphyrin-catalyzed cyclopropanation of alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ethyl diazoacetate | 623-73-4 [chemicalbook.com]

- 3. Ethyl diazoacetate - Wikipedia [en.wikipedia.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. chem.pku.edu.cn [chem.pku.edu.cn]

- 6. researchgate.net [researchgate.net]

- 7. Ethyl phenylacetate | 101-97-3 [chemicalbook.com]

- 8. 28. SYNTHESIS OF FURANS VIA RHODIUM(II) ACETATE-CATALYZED REACTION OF ACETYLENES WITH α-DIAZOCARBONYLS: ETHYL 2-METHYL-5-PHENYL-3-FURANCARBOXYLATE - The Davies Group [scholarblogs.emory.edu]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Cas 5413-05-8,ETHYL 2-PHENYLACETOACETATE | lookchem [lookchem.com]

- 11. WERCS Studio - Application Error [assets.thermofisher.com]

- 12. fishersci.com [fishersci.com]

An In-depth Technical Guide to Ethyl 2-Diazo-2-Phenylacetate

Prepared by: A Senior Application Scientist

Foreword: The Strategic Value of Aryldiazoacetates in Modern Synthesis

In the landscape of contemporary drug discovery and development, the demand for molecular complexity and precise stereochemical control has never been greater. Reagents that serve as versatile and efficient building blocks are, therefore, invaluable assets in the synthetic chemist's arsenal. Ethyl 2-diazo-2-phenylacetate (CAS No. 22065-57-2) has emerged as a reagent of significant interest, bridging classical diazo chemistry with the nuanced reactivity required for constructing sophisticated pharmaceutical intermediates.

Unlike its simpler counterpart, ethyl diazoacetate, the presence of the α-phenyl group profoundly influences the electronic properties and stability of the molecule and the resulting carbene or carbenoid intermediates. This modification opens up unique reaction pathways and provides a level of steric and electronic control that is crucial for targeted synthesis. This guide is intended for researchers, medicinal chemists, and process development scientists. It moves beyond a simple recitation of facts to provide a deeper understanding of the causality behind the protocols, the strategic applications of this reagent, and the critical safety considerations inherent in its use. Our focus is on empowering the practicing scientist to not only utilize this compound effectively but also to innovate upon its established reactivity.

Identification and Physicochemical Profile

This compound is a specialized organic reagent valued for its ability to act as a precursor to α-phenyl-α-carbethoxy carbenes/carbenoids. Its core identity and physical properties are summarized below. Data for closely related analogs are provided for context where specific experimental values for the title compound are not widely published, ensuring a clear distinction is maintained for scientific accuracy.

| Property | Value | Source / Comment |

| CAS Number | 22065-57-2 | [1] |

| Molecular Formula | C₁₀H₁₀N₂O₂ | |

| Molecular Weight | 190.199 g/mol | |

| Physical Form | Liquid | [1] |

| Purity | Typically available at ≥90% | [1] |

| Storage Conditions | Refrigerator (2-8°C) | [1] Recommended to prevent thermal decomposition. |

| Boiling Point | Data not available | Analog (Ethyl diazoacetate): 140-141 °C @ 720 mmHg[2] |

| Density | Data not available | Analog (Ethyl diazoacetate): 1.085 g/cm³[2] |

| Refractive Index | Data not available | Analog (Ethyl phenylacetate): 1.497 @ 20°C[3] |

Synthesis Protocol: The Diazotization of Ethyl Phenylglycinate

The synthesis of α-diazo esters is a well-established transformation rooted in the diazotization of primary amines. The procedure for this compound is a direct adaptation of the classical method used for ethyl diazoacetate, originating from the work of Curtius.[2] The foundational precursor is the hydrochloride salt of the amino acid ester, ethyl 2-amino-2-phenylacetate (ethyl phenylglycinate).

Underlying Principles and Mechanistic Rationale

The reaction proceeds via the in situ generation of nitrous acid (HNO₂) from sodium nitrite (NaNO₂) and a mineral acid. The nitrous acid is then protonated to form the highly electrophilic nitrosonium ion (NO⁺). This species is the key electrophile that attacks the lone pair of the primary amine of the ethyl phenylglycinate substrate. A series of proton transfers and elimination of water molecules ultimately generates the diazonium ion, which is then deprotonated at the α-carbon to yield the final, neutral diazo compound.

Causality of Experimental Choices:

-

Low Temperature (0-5 °C): This is the most critical parameter. The diazonium salt intermediate is thermally unstable. Exceeding this temperature range can lead to premature and uncontrolled decomposition, loss of nitrogen gas (N₂), and the formation of unwanted side products. Furthermore, nitrous acid itself is unstable and disproportionates at higher temperatures.

-

Biphasic System (e.g., Dichloromethane/Water): this compound is a nonpolar organic compound. Conducting the reaction in a two-phase system allows the product to be extracted into the organic layer as it is formed. This self-validating system serves two purposes: it physically removes the product from the acidic aqueous environment where it is prone to decomposition, and it simplifies the initial stages of purification.

-

Acidic Medium: The acid is required to generate the nitrosonium ion from sodium nitrite. An excess is used to ensure the reaction goes to completion.

-

Immediate Workup: Diazo compounds, particularly in crude form, should be used promptly or purified and stored correctly. Prolonged exposure to the acidic reaction mixture will degrade the product.

Visualized Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from the robust procedure for ethyl diazoacetate published in Organic Syntheses and should only be performed by trained personnel in a well-ventilated fume hood behind a blast shield.[4]

-

Reactor Setup: Equip a three-necked round-bottom flask with a mechanical stirrer, a thermometer, and a pressure-equalizing dropping funnel.

-

Initial Charging: To the flask, add a solution of ethyl 2-amino-2-phenylacetate hydrochloride (1.0 eq) in water. Add an equal volume of dichloromethane to create a biphasic system.

-

Cooling: Immerse the flask in an ice-salt bath and begin vigorous stirring. Cool the internal temperature to 0 °C.

-

Nitrite Addition: In a separate beaker, dissolve sodium nitrite (1.2 eq) in water and cool the solution in an ice bath. Transfer this cold solution to the dropping funnel and add it dropwise to the reaction flask over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.

-

Acidification: Once the nitrite addition is complete, slowly add 10% sulfuric acid (approx. 1.0 eq) via the dropping funnel, again maintaining a temperature below 5 °C.

-

Reaction: Allow the mixture to stir vigorously at 0-5 °C for an additional 1-2 hours. The organic layer will typically develop a characteristic yellow color.

-

Workup - Separation: Transfer the entire mixture to a separatory funnel. Separate the lower organic (dichloromethane) layer.

-

Workup - Neutralization: Wash the organic layer sequentially with cold saturated sodium bicarbonate (NaHCO₃) solution (to quench any remaining acid) and then with cold brine. Caution: The bicarbonate wash may cause gas evolution.

-

Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator. The final product is typically obtained as a yellow oil and should be stored immediately in a refrigerator.

Reactivity and Application in Drug Development

The synthetic utility of this compound stems from its controlled decomposition to a highly reactive rhodium-carbenoid intermediate. This decomposition is most effectively achieved using dirhodium(II) catalysts, such as Rh₂(OAc)₄. The phenyl group stabilizes the adjacent carbene center, modulating its reactivity compared to non-aryl analogs.

Core Reactivity: Rhodium(II)-Catalyzed Carbene Transfer

The catalytic cycle begins with the coordination of the diazo compound to an axial site of the Rh(II) catalyst. This is followed by the extrusion of dinitrogen (N₂), a thermodynamically highly favorable process, to generate the key metal-carbene intermediate. This electrophilic species can then undergo a variety of transformations, most notably cyclopropanation of alkenes and C-H insertion reactions.

Application Profile: Intramolecular C-H Insertion for Polycyclic Scaffolds

A powerful application of this chemistry in the synthesis of complex molecules is the intramolecular C-H bond insertion. This reaction allows for the rapid construction of carbocyclic ring systems that are common motifs in pharmaceutical agents. For example, an appropriately substituted this compound derivative can be used to synthesize indane carboxylates, which are precursors to various bioactive molecules.[5]

The reaction of ethyl 2-diazo-2-(2-isopropylphenyl)acetate in the presence of a catalytic amount of a dirhodium(II) complex leads to the formation of a five-membered ring via insertion into a primary C-H bond of the isopropyl group.[5] This strategy provides a highly efficient route to functionalized indane scaffolds.

Caption: Catalytic cycle for Rh(II)-mediated C-H insertion reactions.

This type of transformation is invaluable in drug development as it provides rapid access to rigid, three-dimensional structures from planar, achiral precursors, a key strategy for improving binding affinity and pharmacokinetic properties of drug candidates.

Safety, Handling, and Storage

As a member of the diazo family of compounds, this compound must be handled with significant caution. Its structural analog, ethyl diazoacetate, is known to be explosive and toxic, and the same precautions must be applied.[6]

Key Hazards:

-

Thermal Instability: Diazo compounds can decompose exothermically and potentially explosively when heated.[7] Avoid heating the neat compound. Reactions should be conducted with appropriate temperature control.

-

Shock Sensitivity: While less sensitive than diazomethane, concentrated diazo compounds can be shock-sensitive. Avoid scraping or grinding the neat material.

-

Toxicity: The compound is considered harmful if swallowed.[7] Inhalation and skin contact should be avoided. The analog ethyl diazoacetate is a suspected carcinogen.[7]

Mandatory Handling Procedures:

-

Personal Protective Equipment (PPE): Always wear safety glasses, a flame-retardant lab coat, and chemical-resistant gloves.

-

Engineered Controls: All manipulations must be conducted in a well-ventilated chemical fume hood. A blast shield should be used during synthesis and any reactions involving heating or concentration.

-

Scale Limitation: On a laboratory scale, it is prudent to work with the minimum quantity of material required. Avoid preparing large stock quantities.

-

Storage: Store the neat compound or solutions in a refrigerator (2-8 °C) in a tightly sealed container. The container should be placed within secondary containment.

-

Disposal: Unused or waste diazo compounds should be quenched carefully. A common method is slow, portion-wise addition to a stirred solution of acetic acid in an appropriate solvent at low temperature until gas evolution ceases. Dispose of as hazardous waste in accordance with local regulations.

By adhering to these principles of synthesis, understanding the compound's reactivity, and respecting its inherent hazards, researchers can safely and effectively leverage this compound to advance the frontiers of pharmaceutical development.

References

-

Wikipedia. Ethyl diazoacetate. [Link]

-

ResearchGate. Rh(II)‐catalyzed intramolecular C−H insertion of aryldiazoacetate 6 b. [Link]

-

The Royal Society of Chemistry. Supporting Information for Experimental procedures and analytical data. [Link]

-

PubChem, National Institutes of Health. Ethyl phenylacetate | C10H12O2 | CID 7590. [Link]

-

Thermo Fisher Scientific. SAFETY DATA SHEET - Ethyl 2-phenylacetoacetate. [Link]

-

ResearchGate. Figure S2: IR spectrum of ethyl-2-diazo-2-phenylacetate. [Link]

-

ResearchGate. Rh(II)‐catalyzed intramolecular C−H insertion of aryldiazoacetate. [Link]

-

Capot Chemical. MSDS of Ethyl diazoacetate. [Link]

-

PMC, National Institutes of Health. Ethyl diazoacetate synthesis in flow. [Link]

-

ACS Publications, Organic Letters. Aryl versus Alkyl Redox-Active Diazoacetates Light-Induced C–H Insertion or 1,2-Rearrangement. [Link]

-

PubMed, National Institutes of Health. Catalysis of enantioselective [2+1]-cycloaddition reactions of ethyl diazoacetate and terminal acetylenes.... [Link]

-

ChemSynthesis. ethyl 2-oxo-2-phenylacetate. [Link]

-

Organic Syntheses. ethyl diazoacetate. [Link]

-

Mobius Labs. Ethyl Acetate Applications in Pharmaceuticals: An Overview. [Link]

-

Beilstein Journals. Efficient synthesis of ethyl 2-(oxazolin-2-yl)alkanoates.... [Link]

Sources

- 1. This compound | 22065-57-2 [sigmaaldrich.com]

- 2. Ethyl diazoacetate - Wikipedia [en.wikipedia.org]

- 3. Ethyl phenylacetate | 101-97-3 [chemicalbook.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. researchgate.net [researchgate.net]

- 6. Ethyl diazoacetate synthesis in flow - PMC [pmc.ncbi.nlm.nih.gov]

- 7. capotchem.com [capotchem.com]

"ethyl 2-diazo-2-phenylacetate mechanism of action"

An In-Depth Technical Guide to the Mechanism of Action and Synthetic Utility of Ethyl 2-Diazo-2-phenylacetate

Abstract

This compound (EDPA) is a highly versatile and pivotal reagent in modern organic synthesis, primarily serving as a precursor to the reactive intermediate, phenyl(ethoxycarbonyl)carbene. This guide provides a comprehensive technical exploration of the core mechanisms governing the reactivity of EDPA. We will dissect the methods for its decomposition—thermal, photochemical, and, most importantly, metal-catalyzed—to generate the key carbene species. The subsequent reaction pathways, including cyclopropanation, carbon-hydrogen (C-H) bond insertion, ylide formation, and the Wolff rearrangement, are examined in detail. By integrating mechanistic principles with field-proven experimental insights and protocols, this document aims to equip researchers, scientists, and drug development professionals with the foundational knowledge required to effectively harness the synthetic potential of EDPA.

The Genesis of Reactivity: Generating the Phenyl(ethoxycarbonyl)carbene

The synthetic utility of this compound is not derived from the molecule itself, but from its ability to controllably release dinitrogen (N₂) gas to form a highly reactive phenyl(ethoxycarbonyl)carbene. This carbene is an electron-deficient species with a divalent carbon atom, making it a potent electrophile and a cornerstone for a multitude of chemical transformations. The method chosen for this N₂ extrusion is critical as it dictates the reactivity, selectivity, and overall success of the subsequent reaction.

Metal-Catalyzed Decomposition: The Gold Standard for Control

The most prevalent and synthetically powerful method for generating carbenes from diazo compounds is through transition metal catalysis.[1] Catalysts based on rhodium, copper, iridium, palladium, and iron are widely employed.[2][3][4][5][6] The process is not merely the generation of a "free" carbene; instead, it involves the formation of a metal-carbene complex, often referred to as a carbenoid. This intermediate tempers the reactivity of the carbene and, through the catalyst's ligand sphere, provides a chiral environment, enabling exquisite control over stereoselectivity.

The generally accepted mechanism involves the coordination of the diazo compound to a vacant site on the metal catalyst, followed by the irreversible loss of N₂ to form the metal-carbene species. This intermediate is the active agent in the catalytic cycle. Dirhodium(II) carboxylates, such as Rh₂(OAc)₄, are particularly effective for these transformations.[3]

Caption: Catalytic cycle for metal-carbene formation from EDPA.

Photochemical and Thermal Decomposition

Alternatively, the phenyl(ethoxycarbonyl)carbene can be generated under metal-free conditions using light or heat.[7] Photolysis, often using blue light (460–490 nm), provides a mild method for carbene generation at room temperature.[8] Thermal decomposition requires higher temperatures and can be less selective. In these methods, a "free" singlet carbene is typically formed, which then reacts with the substrate. While synthetically useful, these approaches generally offer less stereocontrol compared to metal-catalyzed systems because they lack the organizing template of a catalyst's ligand sphere.

Core Mechanistic Pathways and Synthetic Applications

Once generated, the phenyl(ethoxycarbonyl)carbene intermediate can engage in several fundamental bond-forming reactions. The choice of substrate, catalyst, and reaction conditions determines which pathway predominates.

[2+1] Cycloaddition with Alkenes and Alkynes

Cyclopropanation is one of the most well-known and powerful applications of diazo-derived carbenes.[9] The metal-carbene intermediate reacts with an alkene to form a cyclopropane ring in a stereospecific manner, meaning the stereochemistry of the starting alkene is retained in the product.[10]

Mechanism of Action: The reaction is believed to proceed through a concerted, though not necessarily synchronous, transition state. The electrophilic carbene carbon of the metal-carbene complex is attacked by the nucleophilic π-bond of the alkene. This interaction leads to the formation of the two new carbon-carbon single bonds that define the cyclopropane ring, with concomitant regeneration of the metal catalyst.

Caption: Concerted pathway for metal-catalyzed cyclopropanation.

Experimental Protocol: Palladium-Catalyzed Cyclopropanation of a Diene [4] This protocol illustrates a robust method for the regioselective cyclopropanation of a substituted 1,3-diene using EDPA.

-

System Preparation: In a nitrogen-filled glovebox, add the diene substrate (0.5 mmol, 1.0 equiv) and the palladium precatalyst (5 mol %) to a Schlenk flask containing THF (5 mL, 0.1 M).

-

Reagent Addition: Add a 15% solution of this compound in toluene (0.75 mmol, 1.5 equiv) to the flask at once at room temperature.

-

Reaction: Stir the reaction mixture at 25 °C for 30 minutes.

-

Quenching and Workup: Remove the flask from the glovebox and quench the reaction by diluting with THF (5 mL).

-

Purification: Concentrate the crude mixture under reduced pressure and purify by flash column chromatography on silica gel to yield the desired vinylcyclopropane product.[4]

Data Presentation: Catalyst Comparison in Cyclopropanation The choice of metal catalyst significantly impacts the efficiency and selectivity of cyclopropanation. Rhodium and copper catalysts are both highly effective, with rhodium often providing superior results for reactions with electron-deficient alkenes.[3]

| Catalyst | Substrate | Yield (%) | Reference |

| Rh₂(OAc)₄ | Electron-deficient enones | High | [3] |

| Cu(acac)₂ | Electron-deficient enones | Good | [3] |

| Ru(II)-Pheox | 2-substituted allylic derivatives | 32-97% | [11] |

| Pd(II) complexes | 2-substituted 1,3-dienes | Moderate-Good | [4] |

Carbon-Hydrogen (C-H) Bond Insertion

C-H insertion is a powerful transformation that allows for the direct functionalization of otherwise unreactive C-H bonds.[5] The highly electrophilic carbene can insert into both aliphatic C(sp³)-H and aromatic C(sp²)-H bonds. This reaction is particularly valuable in late-stage functionalization during drug development for creating complex molecular architectures.

Mechanism of Action: The mechanism is generally considered to be a concerted process where the carbene inserts into the C-H bond via a three-centered, two-electron transition state. Intramolecular C-H insertion reactions are highly efficient and are often used to construct five- or six-membered rings.[12] Iron and iridium catalysts have shown excellent efficacy for promoting these reactions.[5][6]

Caption: Concerted mechanism for metal-catalyzed C-H insertion.

Ylide Formation and Subsequent Transformations

When the carbene intermediate encounters a molecule with a lone pair of electrons (a Lewis base), such as a sulfide, amine, or ether, it can form an ylide. An ylide is a neutral species with adjacent positive and negative formal charges. These ylides are versatile intermediates themselves and can undergo a variety of subsequent reactions, most notably sigmatropic rearrangements (e.g.,[9][13]-sigmatropic rearrangement) or react as nucleophiles.[14][15] This pathway is a cornerstone of reactions like the Doyle-Kirmse reaction.

The Wolff Rearrangement: A Competing Pathway

The Wolff rearrangement is a defining reaction of α-diazocarbonyl compounds.[16] It involves a 1,2-rearrangement to form a highly reactive ketene intermediate, which can then be trapped by various nucleophiles.[7] For EDPA, the migrating group is the phenyl ring.

Mechanism of Action: The rearrangement can proceed through either a concerted pathway, where the loss of N₂ and the 1,2-aryl shift occur simultaneously, or a stepwise pathway involving the formation of a free carbene intermediate which then rearranges.[16][17] The concerted mechanism is often favored under photochemical conditions and proceeds with retention of stereochemistry of the migrating group.[18] The ketene product can be trapped by water, alcohols, or amines to yield carboxylic acids, esters, or amides, respectively. For EDPA, trapping the ketene with ethanol would yield diethyl phenylmalonate, while trapping with water would yield ethyl phenylacetate.[19]

Caption: Competing pathways of the Wolff Rearrangement.

While the Wolff rearrangement is a potent synthetic tool, in the context of metal-catalyzed reactions of EDPA, it is often a competing and undesired side reaction. The choice of a catalyst that favors intermolecular reactions (like cyclopropanation or C-H insertion) over the intramolecular rearrangement is a key consideration in reaction design.

Conclusion

This compound is a powerful synthetic building block whose reactivity is centered on the generation of a phenyl(ethoxycarbonyl)carbene or its metal-stabilized equivalent. Through careful selection of catalysts and reaction conditions, this versatile intermediate can be directed through several distinct mechanistic pathways, including cyclopropanation, C-H insertion, and ylide formation, to construct complex molecular frameworks with high degrees of control and efficiency. Understanding the causality behind these mechanisms—from the role of the metal in tempering carbene reactivity to the factors that favor intermolecular reaction over intramolecular rearrangement—is paramount for its successful application in research, discovery, and development.

References

- Ethyl 2-acetylhydrazono-2-phenylacetate - PMC - NIH. (n.d.). National Center for Biotechnology Information.

- Dzhemilev, U. M., Fakhretdinov, R. N., Marvanov, R. M., & Nefedov, O. M. (n.d.). Reaction of ethyl diazoacetate with allylamines catalyzed by copper and rhodium complexes. ResearchGate.

-

Ethyl diazoacetate - Wikipedia . (n.d.). Wikipedia. Retrieved January 24, 2026, from [Link]

- Rhodium-catalyzed transformations of diazo compounds via a carbene-based strategy - NIH. (2024). National Center for Biotechnology Information.

-

Aryl versus Alkyl Redox-Active Diazoacetates Light-Induced C–H Insertion or 1,2-Rearrangement | Organic Letters - ACS Publications . (2023). ACS Publications. Retrieved January 24, 2026, from [Link]

-

Wolff rearrangement - Wikipedia . (n.d.). Wikipedia. Retrieved January 24, 2026, from [Link]

-

Cyclopropanation of Alkenes - Master Organic Chemistry . (2023). Master Organic Chemistry. Retrieved January 24, 2026, from [Link]

-

Catalytic cyclopropanation of electron deficient alkenes mediated by chiral and achiral sulfides: scope and limitations in reactions involving phenyldiazomethane and ethyl diazoacetate - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) . (n.d.). Royal Society of Chemistry. Retrieved January 24, 2026, from [Link]

-

Aquino, G. A. S., et al. (2023). Ethyl Diazoacetate . ResearchGate. Retrieved January 24, 2026, from [Link]

-

Reactions of Ylides - Chemistry LibreTexts . (2023). Chemistry LibreTexts. Retrieved January 24, 2026, from [Link]

-

Rhodium-catalyzed reaction of diazoquinones with allylboronates to synthesize allylphenols - Organic Chemistry Frontiers (RSC Publishing) . (n.d.). Royal Society of Chemistry. Retrieved January 24, 2026, from [Link]

-

(PDF) Experimental and Computational Studies for the Synthesis of Functionalized Cyclopropanes from 2‐Substituted Allylic Derivatives with Ethyl Diazoacetate . (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

-

Davies, H. M. L., et al. (1992). SYNTHESIS OF FURANS VIA RHODIUM(II) ACETATE-CATALYZED REACTION OF ACETYLENES WITH α-DIAZOCARBONYLS: ETHYL 2-METHYL-5-PHENYL-3-FURANCARBOXYLATE . The Davies Group - ScholarBlogs. Retrieved January 24, 2026, from [Link]

-

Cyclopropane Ring Formation Using Haloforms and Simmons Smith Reaction - YouTube . (2023). YouTube. Retrieved January 24, 2026, from [Link]

-

Synthesis of stabilized phosphorus ylides from electron-poor alcohols and their applications in the preparation of 2,5-dihydrofu - SciSpace . (n.d.). SciSpace. Retrieved January 24, 2026, from [Link]

-

Pd-Catalyzed Regioselective Cyclopropanation of 2-Substituted 1,3-Dienes - PMC - NIH . (2023). National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]

-

In Crystallo Wolff Rearrangement of a Metalated Diazoester: Structural Confirmation of the Singlet Carbene Wolff-Intermediate | Journal of the American Chemical Society . (n.d.). ACS Publications. Retrieved January 24, 2026, from [Link]

-

Womack, E. B., & Nelson, A. B. (1944). ethyl diazoacetate . Organic Syntheses Procedure. Retrieved January 24, 2026, from [Link]

-

Wolf Rearrangement Reaction | Step Wise Mechanism Explained | CSIR NET Organic Chemistry Imp Topic - YouTube . (2022). YouTube. Retrieved January 24, 2026, from [Link]

-

Lou, Y., et al. (2005). Catalysis of enantioselective [2+1]-cycloaddition reactions of ethyl diazoacetate and terminal acetylenes using mixed-ligand complexes of the series Rh2(RCO2)n(L*4-n). Stereochemical heuristics for ligand exchange and catalyst synthesis . PubMed. Retrieved January 24, 2026, from [Link]

-

Chapter 7: Wolff Rearrangement and Related 1,2-Shift Reactions . (n.d.). World Scientific. Retrieved January 24, 2026, from [Link]

-

Studies on phosphonium ylide. XVIII. The reaction of Wittig reagents with phthalimidobenzoic acid azides - Sci-Hub . (n.d.). Sci-Hub. Retrieved January 24, 2026, from [Link]

-

C-H Functionalization via Iron-Catalyzed Carbene-Transfer Reactions - PMC - NIH . (2020). National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]

-

Ir(III)-phebim optimization for CH insertion of ethyl diazo- acetate into phthalan a . (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

-

Efficient synthesis of ethyl 2-(oxazolin-2-yl)alkanoates via ethoxycarbonylketene-induced electrophilic ring expansion of aziridines - Beilstein Journals . (n.d.). Beilstein Journals. Retrieved January 24, 2026, from [Link]

-

WOLFF REARRANGEMENT FOR CSIR NET/GATE/IIT JAM - YouTube . (2021). YouTube. Retrieved January 24, 2026, from [Link]

-

Intramolecular Carbene C-H Insertion Reactions of 2-Diazo-2-sulfamoylacetamides - MDPI . (n.d.). MDPI. Retrieved January 24, 2026, from [Link]

-

Ethyl 2-hydroxy-2-phenyl-2-(thiazol-2-yl)acetate - ResearchGate . (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

-

Blue light-promoted photolysis of aryldiazoacetates - PMC - NIH . (n.d.). National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Rhodium-catalyzed transformations of diazo compounds via a carbene-based strategy: recent advances - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Catalytic cyclopropanation of electron deficient alkenes mediated by chiral and achiral sulfides: scope and limitations in reactions involving phenyldiazomethane and ethyl diazoacetate - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 4. Pd-Catalyzed Regioselective Cyclopropanation of 2-Substituted 1,3-Dienes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. C-H Functionalization via Iron-Catalyzed Carbene-Transfer Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. worldscientific.com [worldscientific.com]

- 8. Blue light-promoted photolysis of aryldiazoacetates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ethyl diazoacetate - Wikipedia [en.wikipedia.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. researchgate.net [researchgate.net]

- 12. Intramolecular Carbene C-H Insertion Reactions of 2-Diazo-2-sulfamoylacetamides [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. scispace.com [scispace.com]

- 16. Wolff rearrangement - Wikipedia [en.wikipedia.org]

- 17. m.youtube.com [m.youtube.com]

- 18. m.youtube.com [m.youtube.com]

- 19. Ethyl phenylacetate | 101-97-3 [chemicalbook.com]

An In-depth Technical Guide to the Spectroscopic Data of Ethyl 2-Diazo-2-Phenylacetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-diazo-2-phenylacetate is a valuable reagent in organic synthesis, primarily utilized as a precursor to carbenes for a variety of chemical transformations. Its utility in the formation of cyclopropanes, C-H insertion products, and ylides makes it a cornerstone in the synthesis of complex organic molecules, including pharmacologically active compounds. A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and for monitoring its reactions. This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of this compound, complete with experimental protocols and data interpretation.

Molecular Structure and Key Spectroscopic Features

The structure of this compound, with its diazo group adjacent to a phenyl ring and an ester moiety, gives rise to a unique spectroscopic fingerprint. The key to its characterization lies in identifying the signals corresponding to the ethyl ester group, the phenyl ring, and the characteristic vibrations of the diazo and carbonyl functionalities.

Figure 1. Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this compound in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

¹H NMR Spectroscopy

Experimental Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃). The use of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte's peaks.

-

Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Number of scans: 16-32 (adjust for optimal signal-to-noise ratio)

-

Relaxation delay: 1-2 seconds

-

Pulse width: 90°

-

Spectral width: 0-12 ppm

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Reference the spectrum to the residual CHCl₃ signal at 7.26 ppm.

Data Summary:

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.51 | dd | 2H | ortho-H (Aromatic) |

| 7.41 | t | 2H | meta-H (Aromatic) |

| 7.21 | t | 1H | para-H (Aromatic) |

| 4.36 | q | 2H | -O-CH₂-CH₃ |

| 1.37 | t | 3H | -O-CH₂-CH₃ |

Interpretation:

The ¹H NMR spectrum clearly shows the presence of all the proton environments in the molecule. The aromatic region (7.21-7.51 ppm) displays a complex pattern corresponding to the monosubstituted phenyl ring. The downfield shift of the ortho-protons (7.51 ppm) can be attributed to the deshielding effect of the adjacent diazoacetate group. The ethyl group gives rise to a characteristic quartet at 4.36 ppm for the methylene protons, coupled to the methyl protons which appear as a triplet at 1.37 ppm.

¹³C NMR Spectroscopy

Experimental Protocol:

-

Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of CDCl₃) is generally required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

-

Instrumentation: Acquire the spectrum on a 100 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Acquisition mode: Proton-decoupled

-

Number of scans: 1024 or more for a good signal-to-noise ratio

-

Relaxation delay: 2-5 seconds

-

-

Processing: Process the data similarly to the ¹H NMR spectrum. Reference the spectrum to the CDCl₃ triplet at 77.16 ppm.

Data Summary:

| Chemical Shift (δ) ppm | Assignment |

| 165.2 | C=O (Ester) |

| 128.8 | meta-C (Aromatic) |

| 125.7 | para-C (Aromatic) |

| 125.6 | ortho-C (Aromatic) |

| 123.9 | ipso-C (Aromatic) |

| 60.9 | -O-CH₂-CH₃ |

| 14.4 | -O-CH₂-CH₃ |

Interpretation:

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments. The ester carbonyl carbon is observed at a characteristic downfield shift of 165.2 ppm. The aromatic carbons appear in the range of 123.9-128.8 ppm. The ethyl group carbons are found at 60.9 ppm (-OCH₂-) and 14.4 ppm (-CH₃). The carbon attached to the diazo group is often broad and may be difficult to observe due to quadrupolar relaxation effects of the adjacent nitrogen atoms.

Figure 2. Correlation of the molecular structure with its NMR spectroscopic data.

Infrared (IR) Spectroscopy

Experimental Protocol (Attenuated Total Reflectance - ATR):

-

Sample Preparation: Place a small drop of neat liquid this compound directly onto the ATR crystal.

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Acquisition Parameters:

-

Scan range: 4000-400 cm⁻¹

-

Number of scans: 16-32

-

Resolution: 4 cm⁻¹

-

-

Processing: Collect a background spectrum of the clean ATR crystal before analyzing the sample. The instrument software will automatically ratio the sample spectrum to the background.

Expected Data Summary (based on ethyl diazoacetate and general knowledge of diazo compounds):

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3060 | Medium | Aromatic C-H stretch |

| ~2980 | Medium | Aliphatic C-H stretch |

| ~2100 | Strong | N≡N stretch (Diazo) |

| ~1700 | Strong | C=O stretch (Ester) |

| ~1600, ~1495 | Medium | C=C stretch (Aromatic) |

| ~1250 | Strong | C-O stretch (Ester) |

Interpretation:

The most prominent and diagnostic peak in the IR spectrum is the strong absorption around 2100 cm⁻¹, which is characteristic of the N≡N stretching vibration of the diazo group. The strong absorption around 1700 cm⁻¹ is indicative of the C=O stretch of the ester functionality. The presence of the phenyl group is confirmed by the aromatic C-H stretching vibrations above 3000 cm⁻¹ and the C=C stretching vibrations in the 1600-1450 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which can aid in its identification and structural confirmation. Due to the thermal lability of diazo compounds, obtaining a clean mass spectrum can be challenging. Electron ionization (EI) can lead to extensive fragmentation. Data for the related, more stable compound, ethyl phenylacetate, is presented here as an illustrative example of the expected fragmentation of the core structure, excluding the diazo group which would be lost as N₂.

Experimental Protocol (Gas Chromatography-Mass Spectrometry - GC-MS):

Note: Analysis of diazo compounds by GC-MS should be approached with caution due to their potential for thermal decomposition in the injector port.

-

Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

Instrumentation: Use a GC-MS system with an electron ionization (EI) source.

-

GC Parameters:

-

Injector temperature: Low as possible to prevent decomposition (e.g., 150-200 °C)

-

Column: A non-polar capillary column (e.g., DB-5ms)

-

Oven program: A temperature ramp to elute the compound of interest.

-

-

MS Parameters:

-

Ionization energy: 70 eV

-

Mass range: 40-400 m/z

-

Expected Fragmentation Pattern (based on ethyl phenylacetate):

| m/z | Proposed Fragment |

| 190 | [M]⁺ (Molecular ion of this compound) |

| 162 | [M - N₂]⁺ |

| 117 | [C₆H₅CO]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

| 77 | [C₆H₅]⁺ |

| 45 | [CO₂Et]⁺ |

Interpretation:

The molecular ion peak for this compound would be expected at m/z 190. A prominent peak at m/z 162, corresponding to the loss of a neutral nitrogen molecule (N₂), is highly anticipated due to the lability of the diazo group. Subsequent fragmentation would likely follow patterns observed for ethyl phenylacetate, with major fragments corresponding to the benzoyl cation (m/z 117), the stable tropylium ion (m/z 91), the phenyl cation (m/z 77), and fragments from the ethyl ester group.

Figure 3. Proposed mass spectral fragmentation pathway for this compound.

Safety and Handling

This compound, like other diazo compounds, is potentially explosive and should be handled with care. It can be sensitive to heat, shock, and strong acids.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves.

-

Handling: Use a fume hood and work behind a safety shield. Avoid heating the compound unless necessary and under controlled conditions.

-

Storage: Store in a cool, dark place, away from heat sources and incompatible materials.

-

Disposal: Dispose of in accordance with local regulations for hazardous waste.

Conclusion

The spectroscopic characterization of this compound is a critical aspect of its use in research and development. This guide has provided a detailed overview of the expected ¹H NMR, ¹³C NMR, IR, and mass spectral data, along with practical experimental protocols. By understanding these spectroscopic signatures, researchers can confidently identify, assess the purity of, and monitor the reactions of this important synthetic reagent.

References

- Supporting Information for Experimental procedures and analytical data. The Royal Society of Chemistry. [Link not available]

-

NIST Chemistry WebBook, SRD 69. National Institute of Standards and Technology. [Link]

An In-Depth Technical Guide to the Safe Handling and Storage of Ethyl 2-Diazo-2-Phenylacetate

Introduction: Ethyl 2-diazo-2-phenylacetate is a valuable reagent in modern organic synthesis, primarily serving as a precursor to phenyl-substituted carbenes for constructing complex molecular architectures, such as cyclopropanes.[1][2] Its utility, however, is matched by its inherent instability. The diazo functional group is energetically poised to extrude dinitrogen gas (N₂)—a thermodynamically favorable process that can be initiated by thermal, photochemical, or chemical triggers. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to handle and store this potent reagent safely, grounding every recommendation in the principles of chemical reactivity and established safety protocols to ensure both experimental success and laboratory safety.

Hazard Identification and Mechanistic Risk Assessment

The primary hazard associated with this compound stems from its potential for rapid and exothermic decomposition. Understanding the underlying chemical principles is paramount to mitigating these risks. The diazo group (C=N₂), is a resonance-stabilized functional group, but the C-N bond is susceptible to cleavage, leading to the formation of a highly reactive carbene intermediate and stable dinitrogen gas.

A critical study using Accelerating Rate Calorimetry (ARC) has shown that the thermal decomposition of ethyl (phenyl)diazoacetate begins to initiate at 60 °C .[3] This temperature is significantly lower than that of many other common laboratory reagents and represents a key parameter around which storage and handling protocols must be designed. The decomposition is exothermic, meaning it releases heat, which can accelerate the decomposition of the surrounding material, leading to a thermal runaway event.[3][4]

Key Hazard Summary

| Hazard Type | Trigger | Mechanistic Rationale & Consequence |

|---|---|---|

| Thermal Decomposition | Heat (initiation at 60 °C)[3] | Sufficient thermal energy directly causes the cleavage of the C-N bond, leading to the exothermic release of N₂ gas and a reactive carbene. This can cause rapid pressure buildup and potential explosion. |

| Photochemical Decomposition | UV or high-intensity visible light | Absorption of light energy can excite the diazo compound to a higher energy state, facilitating N₂ elimination. This is why protection from light is crucial.[5] |

| Acid-Catalyzed Decomposition | Strong Brønsted or Lewis acids | Acids can protonate the diazo carbon, creating a highly unstable diazonium ion intermediate that rapidly loses N₂, often with vigorous effervescence and potential for aerosolization of hazardous material.[6] |

| Mechanical Shock | Friction, impact | While less sensitive than primary explosives, concentrated or impure diazo compounds can be shock-sensitive. This risk increases with the presence of impurities. |

| Toxicity | Inhalation, ingestion, skin contact | Diazo compounds are generally considered toxic and irritants. Avoid direct contact, ingestion, and inhalation of vapors or aerosols.[7][8] |

Pre-Handling Safety Checklist Workflow

The following diagram outlines the mandatory decision-making process that must be completed before any quantity of this compound is handled.

Caption: A pre-handling risk assessment workflow for this compound.

Long-Term Storage and Stability Management

Proper storage is the most effective passive safety control. The primary goal is to keep the material well below its decomposition temperature and away from all initiation sources.

Storage Protocol:

-

Temperature: Store in a refrigerator at 2-8 °C . This provides a significant safety margin below the 60 °C decomposition onset. The storage area should be designated for reactive or unstable compounds.

-

Container: The compound must be stored in an opaque or amber glass bottle to prevent photochemical decomposition.[5] The container must be tightly sealed to prevent exposure to atmospheric moisture and contaminants.[7][9]

-

Atmosphere: For long-term storage, consider storage under an inert atmosphere (e.g., argon or nitrogen) to prevent potential oxidative degradation, which could create sensitive impurities.

-

Segregation: Store this compound away from incompatible materials, especially acids and strong oxidizing agents.[10] It should be stored in a secondary containment tray to manage potential leaks.

-

Labeling: The container must be clearly labeled with the compound name, date of receipt/synthesis, and prominent hazard warnings (e.g., "Thermally Unstable," "Light Sensitive," "Toxic").

Storage Conditions Summary

| Parameter | Requirement | Rationale |

|---|---|---|

| Temperature | 2-8 °C | Provides a safety buffer below the 60 °C thermal decomposition point.[3] |

| Light | Opaque/Amber Container | Prevents UV-induced decomposition.[5] |

| Ventilation | Well-ventilated area | Prevents accumulation of potentially harmful vapors.[7][9] |

| Compatibility | Segregate from acids/oxidizers | Prevents violent, uncontrolled decomposition.[6][10] |

| Container Integrity | Tightly sealed primary container | Prevents contamination and degradation.[7] |

Safe Handling and Personal Protective Equipment (PPE)

All manipulations of this compound must be performed with appropriate engineering controls and PPE.

Engineering Controls:

-

Chemical Fume Hood: All work must be conducted inside a certified chemical fume hood to contain any toxic vapors or gases released during handling or in the event of an accidental decomposition.[10]

-

Blast Shield: When working with quantities greater than 1 gram or when heating the compound, a sturdy blast shield must be placed between the apparatus and the user.

-

Material of Construction: Use equipment made of compatible materials (e.g., glass, PTFE). Avoid contact with materials that could catalyze decomposition, such as certain metals.

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical splash goggles and a full-face shield are mandatory to protect against splashes and potential fragmentation in a rapid decomposition event.[9]

-

Hand Protection: Wear robust chemical-resistant gloves, such as neoprene or thick nitrile rubber.[5] Inspect gloves for any signs of degradation or puncture before use.

-

Body Protection: A flame-resistant lab coat and long pants with closed-toe shoes are required. An apron or other impervious body covering can provide an additional layer of protection.[5][9]

Standard Handling Workflow

This diagram illustrates the sequence of operations for safely using the reagent in a typical experiment.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. ikonics.com [ikonics.com]

- 6. On the cause of low thermal stability of ethyl halodiazoacetates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ethyl diazoacetate - Safety Data Sheet [chemicalbook.com]

- 8. assets.thermofisher.cn [assets.thermofisher.cn]

- 9. fishersci.com [fishersci.com]

- 10. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

Methodological & Application

Application Notes & Protocols: Ethyl 2-Diazo-2-phenylacetate in Transition Metal-Catalyzed X-H Insertion Reactions

Introduction: The Strategic Value of Phenyl-Substituted Carbenoids

Ethyl 2-diazo-2-phenylacetate (EDPA) is a powerful and versatile carbene precursor in modern organic synthesis. Upon reaction with a transition metal catalyst, it efficiently generates a metal-stabilized phenylcarbene intermediate, which can subsequently undergo a variety of transformations. Among the most impactful of these are X-H insertion reactions, where the carbene formally inserts into a bond between hydrogen and a heteroatom (N, O, S) or carbon.[1]

This process provides a direct and atom-economical route to construct new C-N, C-O, C-S, and C-C bonds, which are fundamental linkages in pharmaceuticals, agrochemicals, and materials. The presence of the phenyl group on the carbene offers unique electronic and steric properties that influence reactivity and selectivity, while the ester moiety provides a valuable synthetic handle for further molecular elaboration. This guide provides an in-depth exploration of the mechanisms, scope, and practical execution of EDPA-mediated X-H insertion reactions, tailored for researchers in synthetic chemistry and drug development.

Foundational Principles: Mechanism and Catalyst Choice

The productive reaction of this compound hinges on its decomposition by a transition metal catalyst to form a transient metal carbene (or carbenoid) intermediate, with the concomitant loss of dinitrogen gas.[1][2] This highly reactive intermediate is the key species that engages with the X-H bond.

Causality Behind Catalyst Selection: The choice of metal catalyst is paramount as it governs the efficiency and outcome of the reaction.

-

Dirhodium(II) Complexes (e.g., Rh₂(OAc)₄): These are the catalysts of choice for a vast majority of X-H insertion reactions.[2][3] Their high efficacy stems from their ability to readily activate the diazo compound and generate a Rh(II)-carbene that is electrophilic enough to react with X-H bonds but is sufficiently stabilized to suppress unwanted side reactions like Wolff rearrangement. The paddlewheel structure provides a well-defined coordination environment for this transformation.[1]

-

Copper Complexes (e.g., Cu(acac)₂, Cu(I)OTf): Copper catalysts, often more economical, are also effective, particularly for insertions into more reactive X-H bonds.[2][4] The catalytic cycle is believed to involve a Cu(I) active species.

-

Iron Porphyrins: These catalysts have shown promise, particularly for N-H insertion reactions, offering an earth-abundant metal alternative.[5] Mechanistic studies suggest the reaction proceeds via an iron carbene complex, with the amine substrate attacking this electrophilic species.[5]

The generalized catalytic cycle is depicted below. The reaction begins with the coordination of the diazo compound to the metal center, followed by irreversible loss of N₂, generating the electrophilic metal carbene. This intermediate is then intercepted by the X-H bond-containing substrate. The insertion can proceed through a concerted pathway or a stepwise mechanism involving the formation of an ylide intermediate, which then undergoes proton transfer or rearrangement to furnish the final product and regenerate the active catalyst.[2]

Caption: Generalized catalytic cycle for X-H insertion reactions.

Critical Safety Protocols for Handling Diazo Compounds

This compound, like all diazo compounds, is potentially explosive and toxic and must be handled with extreme caution.[6][7] Adherence to strict safety protocols is non-negotiable.

-

Engineering Controls: All work must be conducted in a certified chemical fume hood with the sash at the lowest practical height. A blast shield should be used, especially during distillations or on larger-scale reactions.

-

Avoidance of Triggers: Diazo compounds can decompose violently when exposed to:

-

Heat and Light: Avoid heating neat samples. Store in a refrigerator, protected from light.[8]

-

Strong Acids: Protic acids can cause rapid, exothermic decomposition.

-

Sharp Surfaces: Avoid contact with ground glass joints or metal spatulas which can initiate detonation. Use fire-polished glassware.

-

-

Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a flame-resistant lab coat, and appropriate chemical-resistant gloves.[9][10]

-

Quenching: After the reaction is complete, any residual diazo compound should be quenched safely by carefully adding a protic solvent like acetic acid or methanol until the characteristic yellow color disappears and nitrogen evolution ceases.

Application Notes: Scope of X-H Insertion Reactions

The versatility of EDPA is demonstrated by its successful application across a range of X-H substrates. The following table summarizes typical conditions and outcomes.

| X-H Bond Type | Substrate Example | Typical Catalyst | Solvent | Temp (°C) | Yield (%) | Reference Notes |

| N-H | Aniline | Rh₂(OAc)₄ | Dichloromethane | 25-40 | 85-98 | Highly efficient. Electron-donating groups on aniline enhance the rate.[5] |

| N-H | Benzylamine | Fe(TPP)Cl | Dichloromethane | 25 | 68-97 | Iron porphyrins are effective catalysts for insertions into various amines.[5] |

| N-H | Primary Amines | Fe(TPP)Cl | Dichloromethane | 25 | ~70 | Can undergo double insertion with a second equivalent of diazo compound.[5] |

| O-H | Ethanol | Rh₂(OAc)₄ | Neat Ethanol | 25 | >90 | Often performed using the alcohol as the solvent. |

| O-H | Phenol | Cu Powder | Benzene | 80 | Good | One of the earliest examples of catalyzed X-H insertion.[2] |

| S-H | Thiophenol | Rh₂(OAc)₄ | Dichloromethane | 0-25 | >95 | Very fast and high-yielding due to the nucleophilicity and acidity of thiols. |

| C-H | Phthalan | Ir(III)-phebim | 1,2-Dichloroethane | 80 | ~80 | Intramolecular C-H insertion is a powerful tool for ring formation.[4][11] |

Detailed Experimental Protocols

These protocols are designed to be self-validating, with clear checkpoints and explanations for critical steps.

Protocol 1: General Procedure for Rh₂(OAc)₄-Catalyzed N-H Insertion into an Aniline Derivative

This protocol describes the formation of an ethyl 2-amino-2-phenylacetate derivative, a valuable scaffold in medicinal chemistry.

Workflow Visualization:

Caption: Standard experimental workflow for N-H insertion.

Methodology:

-

Reactor Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a septum, add the aniline derivative (1.2 mmol, 1.2 equiv.) and dirhodium(II) acetate (Rh₂(OAc)₄, 0.01 mmol, 1 mol%).

-

Solvent Addition: Evacuate and backfill the flask with dry nitrogen three times. Add anhydrous dichloromethane (DCM, 0.2 M relative to the diazo compound) via syringe. Stir the mixture at room temperature until the catalyst dissolves completely.

-

Diazo Reagent Preparation: In a separate flask, dissolve this compound (EDPA, 1.0 mmol, 1.0 equiv.) in anhydrous DCM (e.g., 5 mL). Draw this solution into a gas-tight syringe.

-

Expert Insight: Preparing the diazo solution separately allows for controlled, slow addition, which is critical. Bolus addition can lead to rapid, unsafe decomposition and favors the formation of the diethyl 2,3-diphenylsuccinate dimer side-product.

-

-

Reaction Execution: Place the syringe onto a syringe pump and add the EDPA solution to the stirred reaction mixture over 2-4 hours. A steady evolution of nitrogen gas should be observed.

-

Monitoring: After the addition is complete, allow the reaction to stir for an additional 1-2 hours at room temperature. Monitor the consumption of the diazo compound by Thin Layer Chromatography (TLC) (the diazo spot is typically bright yellow and UV-active).

-

Workup: Once the reaction is complete, concentrate the mixture under reduced pressure. The crude residue will appear as a dark oil or solid.

-

Purification: Purify the crude material by flash column chromatography on silica gel. A gradient elution system (e.g., starting with 5% ethyl acetate in hexanes and gradually increasing the polarity) is typically effective for separating the product from the catalyst and any minor impurities.

-

Analysis: Combine the pure fractions, concentrate in vacuo, and characterize the final product by ¹H NMR, ¹³C NMR, and HRMS.

Protocol 2: Copper-Catalyzed O-H Insertion into a Primary Alcohol

This protocol outlines the synthesis of an α-alkoxy ester.

Methodology:

-

Reactor Setup: In a clean, dry round-bottom flask equipped with a stir bar and reflux condenser under a nitrogen atmosphere, add the primary alcohol (used as solvent, ~0.5 M), and copper(II) acetylacetonate (Cu(acac)₂, 2 mol%).[4]

-

Reaction Initiation: Heat the mixture to a gentle reflux (e.g., in ethanol, ~78 °C).

-

Diazo Addition: Dissolve this compound (EDPA, 1.0 equiv.) in a minimal amount of the same alcohol and add it dropwise to the refluxing solution over 1-2 hours.

-

Trustworthiness Check: A steady evolution of N₂ confirms the catalytic cycle is operating. A sudden, vigorous evolution indicates an uncontrolled decomposition. If this occurs, immediately remove the heat source and cease addition.

-

-

Completion and Workup: After the addition is complete, maintain the reflux for an additional hour. Cool the reaction to room temperature and remove the excess alcohol under reduced pressure.

-

Purification: Dissolve the residue in a suitable solvent like ethyl acetate and filter through a short plug of silica gel to remove the copper catalyst. Concentrate the filtrate and purify further by column chromatography if necessary.

References

- Intramolecular Carbene C-H Insertion Reactions of 2-Diazo-2-sulfamoylacetamides. MDPI.

- X-H Bond Insertion Promoted by Heterogeneous Dirhodium Metal–Organic Cage with Alkynes as Safe Carbene Precursors.

- Ethyl 2-acetylhydrazono-2-phenylacetate.

- Iron Porphyrin Catalyzed N-H Insertion Reactions with Ethyl Diazoacetate.

- Efficient synthesis of ethyl 2-(oxazolin-2-yl)alkanoates via ethoxycarbonylketene-induced electrophilic ring expansion of aziridines. Beilstein Journals.

- Ethyl Diazoacetate.

- Aryl versus Alkyl Redox-Active Diazoacetates Light-Induced C–H Insertion or 1,2-Rearrangement.

- ethyl diazoacetate - Organic Syntheses Procedure. Organic Syntheses.

- ethyl diazoacetate - Organic Syntheses Procedure. Organic Syntheses.

- Catalytic X–H insertion reactions based on carbenoids.

- Catalytic X–H insertion reactions based on carbenoids. Royal Society of Chemistry.

- Ir(III)-phebim optimization for CH insertion of ethyl diazo- acetate into phthalan a.

- SAFETY DATA SHEET - Ethyl 2-phenylacetoacet

- Rhodium-catalyzed transformations of diazo compounds via a carbene-based strategy: recent advances. Royal Society of Chemistry.

- SAFETY DATA SHEET - Ethyl 2-phenylacetoacet

- Rh-Catalyzed Intermolecular Reactions of α-Alkyl-α-Diazo Carbonyl Compounds with Selectivity over β-Hydride Migration.

- ETHYL PHENYL ACETATE CAS No 101-97-3 MATERIAL SAFETY D

- Advances in Research on Transition-metal-catalyzed Diazo Compounds X-H Insertion Reactions and Applic

- Rhodium(II)-Catalyzed Cross-Coupling of Diazo Compounds.

- (PDF) Ethyl 2-acetylhydrazono-2-phenylacetate.

- Ethyl diazoacetate - Safety D

- ETHYL PHENYL ACETATE, Natural (Manufacturing) - SDS. Aurochemicals.

Sources

- 1. Rh-Catalyzed Intermolecular Reactions of α-Alkyl-α-Diazo Carbonyl Compounds with Selectivity over β-Hydride Migration - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Catalytic X–H insertion reactions based on carbenoids - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS35496B [pubs.rsc.org]

- 3. Rhodium-catalyzed transformations of diazo compounds via a carbene-based strategy: recent advances - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. dr.lib.iastate.edu [dr.lib.iastate.edu]

- 6. X-H Bond Insertion Promoted by Heterogeneous Dirhodium Metal–Organic Cage with Alkynes as Safe Carbene Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. chemicalbook.com [chemicalbook.com]

- 9. cdhfinechemical.com [cdhfinechemical.com]

- 10. aurochemicals.com [aurochemicals.com]

- 11. researchgate.net [researchgate.net]

Application Notes & Protocols: Ethyl 2-Diazo-2-phenylacetate as a Keystone Reagent for Heterocyclic Synthesis

Introduction: The Unique Versatility of Ethyl 2-Diazo-2-phenylacetate

In the landscape of synthetic organic chemistry, the pursuit of efficient and modular routes to complex molecular architectures is paramount, particularly in the fields of medicinal chemistry and materials science. Heterocyclic compounds form the bedrock of a vast number of pharmaceuticals, agrochemicals, and functional materials. This compound has emerged as a uniquely powerful and versatile C2-synthon for the construction of these vital scaffolds. Its true synthetic potential is unlocked upon the controlled extrusion of dinitrogen gas (N₂), which generates a highly reactive phenyl(ethoxycarbonyl)carbene intermediate. This transient species can be harnessed through a variety of transition-metal-catalyzed and metal-free pathways to forge new carbon-carbon and carbon-heteroatom bonds with remarkable efficiency.

This comprehensive guide provides an in-depth exploration of the utility of this compound in modern heterocyclic synthesis. Moving beyond a simple recitation of procedures, we will delve into the mechanistic underpinnings of these transformations, offering field-tested protocols and practical insights to empower researchers in their synthetic endeavors. The reactions discussed herein—including metal-catalyzed cycloadditions and reactions with nucleophiles—demonstrate the reagent's capacity to access a diverse array of five-membered heterocycles, such as oxazoles, thiazoles, and pyrazoles.

Critical Safety & Handling Protocols

This compound, like all diazo compounds, is an energetic molecule and must be handled with appropriate caution. It is potentially explosive and toxic. Strict adherence to safety protocols is mandatory.

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and appropriate chemical-resistant gloves. All manipulations should be conducted within a certified chemical fume hood.

-

Handling: Diazo compounds are sensitive to heat, shock, and strong acids, which can cause violent decomposition. Avoid contact with incompatible materials. Use clean glassware and avoid metal spatulas for transfers.[1] It is prudent to work on a small scale whenever possible, especially when exploring new reactions.

-

Storage: Store in a tightly sealed container in a cool, dark, and well-ventilated area, away from heat sources and acids.[2][3] Refrigeration is recommended for long-term storage.

-

Quenching: Unreacted diazo compound at the end of a reaction can be safely quenched by the careful, dropwise addition of acetic acid until nitrogen evolution ceases.

I. Metal-Catalyzed Synthesis of Oxazoles via Reaction with Nitriles

The rhodium(II)-catalyzed reaction of diazo compounds with nitriles is a powerful and direct method for constructing the oxazole ring, a prevalent motif in natural products and pharmaceuticals.[4] The reaction proceeds through a metal-carbene intermediate, which acts as a key building block in the cyclization process.

Mechanistic Rationale